Ethyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(4-ETHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylbenzamido group and a morpholinyl group attached to a benzoate core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-ETHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with ethylamine to produce 4-ethylbenzamide.
Introduction of the Morpholinyl Group: The next step involves the reaction of 4-ethylbenzamide with 2-chlorobenzoic acid in the presence of a base such as triethylamine to form the desired benzoate ester. The morpholinyl group is introduced through a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production of ETHYL 5-(4-ETHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-ETHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
ETHYL 5-(4-ETHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-ETHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
ETHYL 5-(4-ETHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
ETHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
ETHYL 5-(4-ETHYLBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Contains a piperidinyl group instead of a morpholinyl group, which can affect its chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 5-[(4-ethylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O4/c1-3-16-5-7-17(8-6-16)21(25)23-18-9-10-20(24-11-13-27-14-12-24)19(15-18)22(26)28-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,25) |
InChI Key |
OYTSHUUSVKEINS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origin of Product |
United States |
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